3,7-Dichloroisoquinoline

Übersicht

Beschreibung

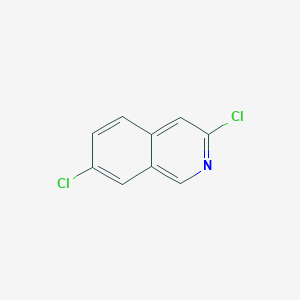

3,7-Dichloroisoquinoline is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the isoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroisoquinoline typically involves the chlorination of isoquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,7-Dichloroisoquinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Conducted in acidic or basic media depending on the oxidizing agent used.

Reduction: Performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

Major Products:

Nucleophilic Substitution: Produces substituted isoquinoline derivatives.

Oxidation: Yields quinoline derivatives.

Reduction: Results in dihydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 3,7-Dichloroisoquinoline exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis .

- Anticancer Potential : The compound has been investigated for its anticancer properties. It acts on specific molecular targets involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit growth in certain cancer cell lines through apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : this compound has been studied as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases like diabetes and hypertension. Its mechanism typically involves binding to the active site of enzymes, thereby blocking substrate access.

Biological Research

- Host-Pathogen Interaction : Recent studies have explored the role of this compound in modulating host responses to infections. It has been shown to enhance the efficacy of existing antibiotics by targeting host pathways that pathogens exploit .

- Receptor Antagonism : The compound has potential applications in pharmacology as a receptor antagonist. It can selectively inhibit certain receptors involved in inflammatory responses, offering therapeutic avenues for treating chronic inflammatory diseases .

Material Science

- Functional Materials Development : Due to its unique chlorine substituents, this compound can be utilized in the synthesis of functional materials with tailored properties such as conductivity and self-assembly behavior. Its derivatives may find applications in organic electronics and photonic devices.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 3,7-Dichloroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

- 1,3-Dichloroisoquinoline

- 4,7-Dichloroquinoline

- 3,5-Dichloroisoquinoline

Comparison: 3,7-Dichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to 1,3-Dichloroisoquinoline, it may exhibit different substitution patterns and reactivity towards nucleophiles. Similarly, 4,7-Dichloroquinoline, used in antimalarial drug synthesis, has distinct applications and properties. The unique arrangement of chlorine atoms in this compound makes it a valuable compound for targeted synthetic and research applications.

Biologische Aktivität

3,7-Dichloroisoquinoline is a chemical compound characterized by its isoquinoline structure, featuring two chlorine substituents at the 3 and 7 positions. This unique substitution pattern contributes to its biological activity and potential therapeutic applications. This article discusses the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential as a lead compound in drug development.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 198.05 g/mol

- Melting Point : 120-122 °C

The presence of chlorine atoms enhances the electrophilic character of the compound, influencing its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies involving Mycobacterium tuberculosis (Mtb), it was found to inhibit bacterial growth effectively. For example, compounds were screened for their ability to reduce Mtb growth by more than 90% in fluorescence-based assays, demonstrating the compound's potential as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors critical for various biological pathways. These interactions are essential for evaluating its therapeutic applications and safety profile. The compound has been shown to inhibit certain enzymes that play roles in cancer progression and neurological disorders.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Dichloroisoquinoline | Two chlorine atoms at different positions | Used in similar synthetic routes |

| 7-Chloroisoquinoline | One chlorine atom at position 7 | Exhibits different biological activities |

| Isoquinoline | Base structure without substituents | Serves as a parent compound for various derivatives |

| 1-Chloroisoquinoline | One chlorine atom at position 1 | Different reactivity profile compared to dichlorinated versions |

This compound's unique substitution pattern enhances its reactivity and biological activity compared to other isoquinoline derivatives.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Antimicrobial Screening : In a study involving a primary whole-cell screen against Mtb strains expressing GFP, compounds were tested for their ability to inhibit bacterial growth. The results indicated that several derivatives of isoquinoline showed promising activity against Mtb .

- Enzyme Inhibition : Research has shown that isoquinoline derivatives can inhibit enzymes involved in cancer pathways. For instance, studies exploring the inhibition of specific kinases revealed that modifications in the isoquinoline structure could lead to enhanced potency against cancer cell lines .

- Potential Neurological Applications : Isoquinoline compounds have been evaluated for their effects on neurotransmitter receptors. The interaction with serotonin receptors suggests potential applications in treating mood disorders or anxiety .

Eigenschaften

IUPAC Name |

3,7-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVIPOZILKFREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607929 | |

| Record name | 3,7-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-22-4 | |

| Record name | 3,7-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.